
1-Chlorocyclobutane-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chlorocyclobutane-1,2-dicarbonitrile is an organic compound with the molecular formula C6H5ClN2 It is a derivative of cyclobutane, where a chlorine atom and two nitrile groups are attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chlorocyclobutane-1,2-dicarbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclobutane-1,2-dicarbonitrile with chlorine gas under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the efficient substitution of a hydrogen atom with a chlorine atom.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-Chlorocyclobutane-1,2-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the nitrile groups can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, or thiols. These reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted cyclobutane derivatives.
Oxidation Reactions: Products include cyclobutane dicarboxylic acids or their derivatives.
Reduction Reactions: Products include cyclobutane diamines or their derivatives.
Scientific Research Applications
1-Chlorocyclobutane-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-chlorocyclobutane-1,2-dicarbonitrile exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atom is typically displaced by a nucleophile, leading to the formation of a new bond. In biological systems, the compound may interact with enzymes or other proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichlorocyclobutane: Similar in structure but with two chlorine atoms instead of one.
Cyclobutane-1,2-dicarbonitrile: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
1-Chlorocyclobutane-1-carbonitrile: Contains only one nitrile group, leading to different chemical properties.
Uniqueness
1-Chlorocyclobutane-1,2-dicarbonitrile is unique due to the presence of both a chlorine atom and two nitrile groups on the cyclobutane ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
3716-98-1 |
|---|---|
Molecular Formula |
C6H5ClN2 |
Molecular Weight |
140.57 g/mol |
IUPAC Name |
1-chlorocyclobutane-1,2-dicarbonitrile |
InChI |
InChI=1S/C6H5ClN2/c7-6(4-9)2-1-5(6)3-8/h5H,1-2H2 |
InChI Key |
OLUUTZQTTGXFNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1C#N)(C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



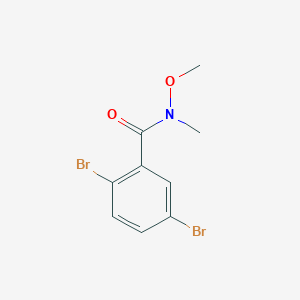
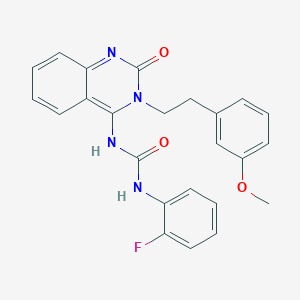
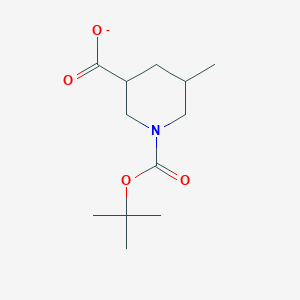
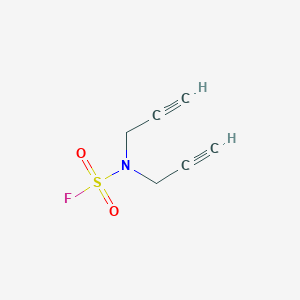
![3-iodo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B14122198.png)
![2H-Indeno[5,6-b]furan-7-ethanaMine, 3,5,6,7-tetrahydro-](/img/structure/B14122199.png)
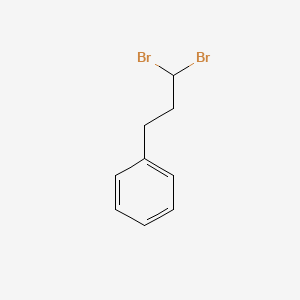
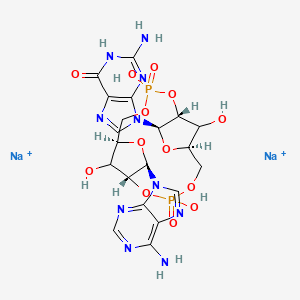
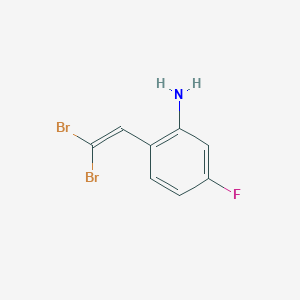


![[3-Fluoro-4'-(trifluoromethyl)-4-biphenylyl]amine](/img/structure/B14122229.png)
![3-(4-fluorobenzyl)-1-(2-(4-fluorophenyl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14122235.png)
